
6,7-Dehydro Prednisolone 21-Acetate
Overview
Description
6,7-Dehydro Prednisolone 21-Acetate is a derivative of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of steroidal antedrugs related to prednisolone is detailed in the first paper, where 6-(methoxycarbonyl)prednisolone and its derivatives were synthesized from hydrocortisone. The lead compound was prepared through a 12-step process, indicating a complex synthesis pathway that may be similar for the synthesis of this compound. The synthesis aimed to retain anti-inflammatory activity while reducing systemic effects, which is a common goal in the development of steroidal derivatives .
Molecular Structure Analysis
The molecular structure of prednisolone derivatives plays a crucial role in their pharmacological profile. The first paper discusses the synthesis of isomers of the methoxycarbonyl derivative, with the 6 alpha-isomer showing higher topical anti-inflammatory activity than its epimer. This suggests that slight modifications in the molecular structure, such as the position of substituents, can significantly impact the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of these compounds are crucial for their pharmacokinetics and pharmacodynamics. The second paper investigates the metabolism of 6α-methylprednisolone-3H, 21-acetate in dogs, revealing that the compound is extensively metabolized, with various metabolites being identified in the urine. This suggests that this compound may also undergo significant metabolic transformation, affecting its biological activity and systemic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of steroidal compounds like this compound are influenced by their molecular structure. The first paper's findings imply that the introduction of a labile methoxycarbonyl group at the C-6 position of prednisolone can modulate its anti-inflammatory activity and systemic effects. This indicates that the physical and chemical properties of this compound, such as solubility, stability, and reactivity, would be key factors in its pharmacological profile .
Scientific Research Applications
Synthesis and Chemical Characterization
Expedient Synthesis from Prednisolone
A novel approach to synthesize 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone has been developed, utilizing a unique Mattox rearrangement. This method offers insights into the oxidation of silyl Δ(19,20)-enol ethers and the structural factors affecting oxidation success, contributing significantly to the chemical understanding and potential applications of corticosteroid derivatives (Hulcoop & Shapland, 2013).
Facile Synthesis of Corticosteroids Prodrugs
Research has also been conducted on synthesizing corticosteroids prodrugs from hydrocortisone acetate, leading to the creation of novel compounds with potential therapeutic applications. This study not only highlights the synthetic pathways but also discusses the quantum chemical calculations of the newly synthesized prodrugs, providing a foundation for further development of corticosteroid-based treatments (Sethi et al., 2017).
Drug Delivery Systems
Dual-Responsive Core Cross-Linked Micelles
A study introduced a drug delivery system for prednisolone 21-acetate based on dual-responsive core cross-linked micelles, prepared efficiently by alkyne-azide click chemistry. This system demonstrated a significant improvement in drug loading efficiency and offered controlled release mechanisms under specific physiological conditions, suggesting a potential for improved therapeutic efficacy with minimal side effects (Cao et al., 2016).
Modified Release Microspheres
Polylactide microspheres have been used to encapsulate prednisolone 21-acetate, aiming for a modified drug release. The characterization of these microspheres revealed insights into their morphology, drug content, and in vitro release behavior, indicating their utility in creating more effective corticosteroid therapies with controlled delivery profiles (Giunchedi et al., 2000).
Metabolism Studies
Metabolism in Human and Animal Models
Research has explored the metabolism of prednisolone 21-acetate in human skin and hairless mouse skin, identifying the distribution of hydrolytic enzymes responsible for converting prednisolone 21-acetate to prednisolone. These studies provide valuable information on how prednisolone 21-acetate is processed at the site of application, influencing its pharmacokinetics and efficacy (Hikima et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .
Mode of Action
The interaction of this compound with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .
Biochemical Pathways
It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .
Pharmacokinetics
It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYRILTTRZHTJ-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595068 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2427-45-4 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



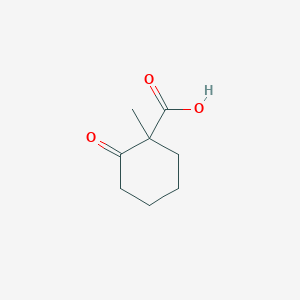
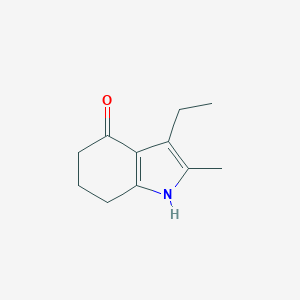



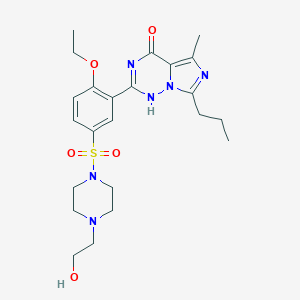

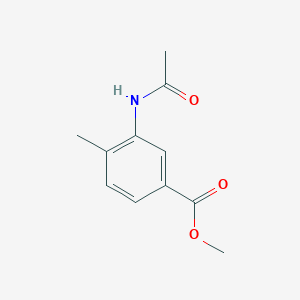
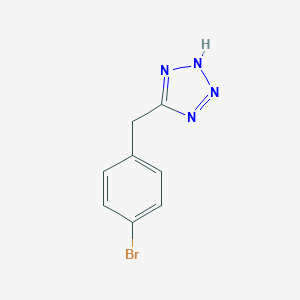
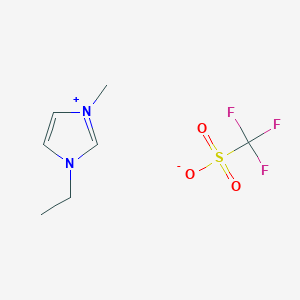
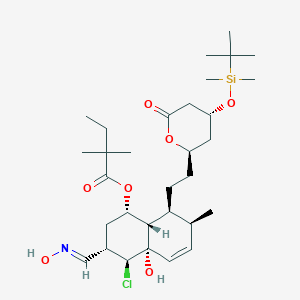
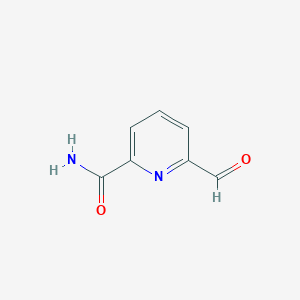
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)
